molecular formula C23H35N3O4 B14775474 Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 2758672-47-6

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B14775474
CAS No.: 2758672-47-6
M. Wt: 417.5 g/mol
InChI Key: ZTTLXHICYJNMTE-SFHVURJKSA-N
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Description

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C22H33N3O4 and a molecular weight of 403.515 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and tert-butyl ester groups. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the reaction of quinoline derivatives with tert-butyl esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Imidodicarbonic acid, 2-[4-methylenecyclohexyl]-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,3-bis(1,1-dimethylethyl) ester

Comparison: Compared to similar compounds, imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its quinoline moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

2758672-47-6

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]imino]butyl]carbamate

InChI

InChI=1S/C23H35N3O4/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18/h10,12,14-15,18H,7-9,11,13,16H2,1-6H3/t18-/m0/s1

InChI Key

ZTTLXHICYJNMTE-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CCCC=N[C@H]1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC=NC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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